Befunolol hydrochloride

Description

Overview of Beta-Adrenoceptor Antagonists in Therapeutic Contexts

Beta-adrenoceptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively block the beta-adrenergic receptors of the sympathetic nervous system. wikipedia.org This action prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), thereby mitigating the "fight-or-flight" response. wikipedia.org These receptors are prevalent in various tissues, including the heart, smooth muscles, airways, arteries, and kidneys. wikipedia.org

The therapeutic applications of beta-blockers are extensive and well-established. They are widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, myocardial infarction, and cardiac arrhythmias. wikipedia.orgcvpharmacology.comnih.govdrugbank.com By reducing heart rate, contractility, and blood pressure, beta-blockers decrease the workload and oxygen demand of the heart. cvpharmacology.com They are also employed in the treatment of other conditions like migraine prophylaxis, anxiety, and essential tremor. nih.gov

Beta-blockers can be categorized as non-selective, blocking both beta-1 and beta-2 receptors, or selective, primarily targeting beta-1 receptors found predominantly in cardiac tissue. nih.gov This selectivity can be crucial in determining the suitability of a particular beta-blocker for a patient, especially those with respiratory conditions. nih.gov

Table 1: Therapeutic Uses of Beta-Adrenoceptor Antagonists

| Therapeutic Area | Specific Application |

|---|---|

| Cardiovascular | Hypertension, Angina Pectoris, Myocardial Infarction, Arrhythmias, Heart Failure. cvpharmacology.comnih.gov |

| Neurological | Migraine Prophylaxis, Essential Tremor. nih.gov |

| Psychiatric | Anxiety. nih.gov |

| Endocrinological | Symptoms of Hyperthyroidism. nih.gov |

| Ophthalmological | Glaucoma, Ocular Hypertension. patsnap.com |

| Gastrointestinal | Portal Hypertension in Cirrhosis. nih.gov |

Historical Development and Research Trajectory of Befunolol (B1667911) Hydrochloride

Befunolol was first introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos. wikipedia.org Its primary application has been in the management of open-angle glaucoma. wikipedia.orgmedkoo.com The initial synthesis of befunolol was reported in 1974 and involved a multi-step process starting from ortho-vanillin. wikipedia.org

The research on befunolol hydrochloride has largely centered on its ophthalmic use. Studies have demonstrated its efficacy in reducing intraocular pressure (IOP), a key factor in the management of glaucoma. patsnap.comnih.gov The mechanism of action involves the blockade of beta-adrenergic receptors in the ciliary body of the eye, which leads to a decrease in the production of aqueous humor, the fluid within the eye. patsnap.com Some research also suggests that befunolol may improve ocular blood flow. patsnap.com

A significant area of investigation has been the development of analytical methods for the determination of this compound in pharmaceutical formulations. Kinetic spectrophotometric methods, for instance, have been developed for its accurate and sensitive quantification. oup.comresearchgate.net

Current Landscape and Future Directions in this compound Research

Current research continues to explore the properties and applications of this compound. One area of focus is on drug delivery systems to enhance its therapeutic effect in the eye. The short retention time of conventional eye drops on the ocular surface presents a challenge for drug bioavailability. mdpi.com Therefore, research into mucoadhesive biopolymers that can prolong the contact time of befunolol with the eye is an active area. nih.gov

Furthermore, permeation studies using models like porcine organotypic cornea constructs are being conducted to better understand the absorption of this compound. drugbank.comresearchgate.net These in vitro models are valuable tools for predicting ocular drug absorption and developing more effective formulations.

Future research may focus on several aspects. Investigating the potential of befunolol in combination with other anti-glaucoma medications could lead to more effective treatment strategies. nih.gov Further exploration of its systemic effects, even when administered topically, is also an important area of continued study. mdpi.com The development of novel drug delivery systems, such as those utilizing nanotechnology, could also open new avenues for improving the efficacy and patient compliance of befunolol therapy.

Structure

3D Structure of Parent

Properties

CAS No. |

39543-79-8 |

|---|---|

Molecular Formula |

C16H22ClNO4 |

Molecular Weight |

327.80 g/mol |

IUPAC Name |

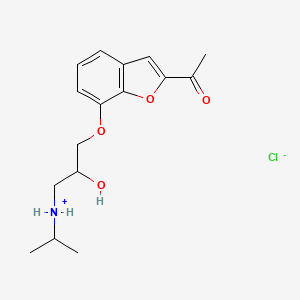

1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H |

InChI Key |

TVVTWOGRPVJKDJ-UHFFFAOYSA-N |

SMILES |

CC(C)[NH2+]CC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.[Cl-] |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

39552-01-7 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-acetyl-7-(2-hydroxy-3-isopropylamino)propoxybenzofuran befunolol befunolol hydrochloride Bentos BFE 60 Glauconex |

Origin of Product |

United States |

Advanced Pharmacological Characterization of Befunolol Hydrochloride

Mechanisms of Beta-Adrenoceptor Interaction

The interaction of befunolol (B1667911) hydrochloride with beta-adrenoceptors is complex, characterized by a combination of antagonistic and partial agonistic activities. This dual nature is a key aspect of its pharmacological profile.

Non-Selective Beta-Adrenoceptor Blockade Efficacy and Selectivity Profiling

Befunolol hydrochloride functions as a non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenoceptors. patsnap.com This non-selectivity is a fundamental characteristic of its mechanism of action. The efficacy of its blocking action has been quantified in various studies.

Research has demonstrated that befunolol acts as a partial agonist, and its antagonist activity (pA2 values) is significantly greater than its agonist activity (pD2 values). nih.gov In studies using guinea pig trachea, the pA2 value for befunolol was found to be significantly larger than its corresponding pD2 value, suggesting a potent blocking effect on beta-adrenoceptors. nih.gov

| Parameter | Value | Tissue | Significance |

|---|---|---|---|

| pA2 (Antagonist Potency) | Significantly larger than pD2 | Guinea Pig Trachea | Indicates potent beta-adrenoceptor blockade. |

| pD2 (Agonist Potency) | Significantly smaller than pA2 | Guinea Pig Trachea | Indicates weaker intrinsic agonistic activity. |

Intrinsic Sympathomimetic Activity (ISA) and Partial Agonism

A distinguishing feature of befunolol is its intrinsic sympathomimetic activity (ISA), which means it can partially stimulate beta-adrenergic receptors in addition to blocking them. nih.govcvpharmacology.com This partial agonism has been demonstrated in various isolated organ studies.

In isolated right atria, trachea, and taenia caecum of guinea pigs, befunolol was found to have intrinsic activities ranging from 0.22 to 0.28. nih.gov This indicates a moderate level of agonistic effect while simultaneously acting as an antagonist to more potent agonists like isoprenaline. nih.gov

| Tissue | Intrinsic Activity |

|---|---|

| Right Atria | 0.22 - 0.28 |

| Trachea | 0.22 - 0.28 |

| Taenia Caecum | 0.22 - 0.28 |

Receptor Binding Dynamics and Mutually Exclusive Agonistic/Antagonistic Sites

The dual nature of befunolol as both a partial agonist and a competitive antagonist has led to the proposal of a two-site model for its interaction with the beta-adrenoceptor. nih.govnih.gov This model suggests that the beta-adrenoceptor may possess two different sites: one for agonistic action and another for competitive antagonistic action. nih.gov

According to this hypothesis, befunolol interacts with both sites, and these sites are thought to be mutually exclusive through an unknown mechanism. nih.gov The intrinsic activity of befunolol is suggested to be related to its selectivity for these two sites. nih.gov Further evidence for this two-site model comes from Scatchard plot analysis of specific [3H]befunolol binding in guinea pig trachea, which revealed the presence of both high and low-affinity binding sites. nih.gov The pKD values for these sites were found to be in agreement with the pD2 and pA2 values, respectively, further supporting the concept of distinct agonistic and antagonistic binding sites. nih.gov

Ocular Pharmacodynamic Research

In the context of ophthalmology, the pharmacological actions of this compound are primarily directed at reducing intraocular pressure (IOP).

Regulation of Aqueous Humor Production and Intraocular Pressure Reduction Mechanisms

The primary mechanism by which this compound lowers IOP is by reducing the production of aqueous humor. patsnap.com This is achieved through the blockade of beta-adrenergic receptors in the ciliary body of the eye. By inhibiting these receptors, befunolol decreases the rate of aqueous humor secretion, leading to a reduction in intraocular pressure. patsnap.com

Clinical studies have confirmed the efficacy of befunolol in lowering IOP. Long-term treatment with befunolol has been shown to produce a significant decrease in intraocular pressure. nih.gov While the primary mechanism is the suppression of aqueous humor formation, the complete dynamics of its effect on aqueous humor are a subject of ongoing research. For instance, a study was conducted to investigate the effects of befunolol isomers on aqueous humor dynamics in humans, suggesting a deeper inquiry into its precise mechanism of action. nih.gov

Influence on Ocular Blood Flow Dynamics

A study that examined the effects of various beta-blockers on fundus pulsation in the macula and optic disc noted a decrease with befunolol. journal-jtpm.com However, detailed studies specifically quantifying the impact of befunolol on blood flow velocity in key ocular arteries using techniques like color Doppler imaging are less prevalent compared to other beta-blockers. For context, studies on other beta-blockers have shown varied effects, with some demonstrating a potential to improve ocular hemodynamics by reducing the resistivity index in ocular arteries. nih.gov Further research is needed to fully elucidate the specific influence of befunolol on ocular blood flow dynamics.

Systemic Pharmacodynamic Profiles and Receptor Cross-Reactivity

Although this compound is typically administered via ocular routes for localized effects, systemic absorption can occur, leading to broader pharmacodynamic effects throughout the body. patsnap.compatsnap.com The systemic profile of befunolol is primarily characterized by its interaction with the adrenergic nervous system, influencing cardiovascular and respiratory functions.

Systemic Pharmacodynamic Profiles

The systemic actions of befunolol are a direct extension of its beta-adrenergic receptor blockade. However, a distinguishing feature is its intrinsic sympathomimetic activity (ISA), which modulates its effects compared to other beta-blockers. nih.govwikipedia.org

Cardiovascular Effects: Research indicates that befunolol has a unique cardiovascular profile among beta-blockers used in ophthalmology. In a double-blind, cross-over study involving glaucoma patients, topical befunolol did not significantly alter heart rate or blood pressure when measured in standing and supine positions. nih.gov This is in contrast to other non-selective beta-blockers like timolol, which was found to cause a significant decrease in minimum heart rate and diastolic blood pressure, and the β1-selective blocker betaxolol (B1666914), which decreased both systolic and diastolic blood pressure. nih.gov

Despite its minimal impact on resting cardiovascular parameters, befunolol effectively demonstrates beta-blocking action by inhibiting the effects of catecholamines. nih.gov Studies have shown that pretreatment with befunolol reduces the hemodynamic changes (increases in heart rate and changes in blood pressure) induced by isoproterenol. nih.gov It also inhibits epinephrine-induced metabolic alterations, such as increases in plasma glucose, lactate, and free fatty acids. nih.gov

Respiratory Effects: As a non-selective beta-blocker, this compound has the potential to affect the respiratory system. patsnap.com Blockade of beta-2 adrenergic receptors in the bronchial smooth muscle can lead to bronchoconstriction. This is a significant consideration, particularly for individuals with pre-existing respiratory conditions like asthma or chronic obstructive pulmonary disease (COPD). patsnap.compatsnap.com Systemic absorption can lead to respiratory side effects such as shortness of breath or wheezing. patsnap.com

Interactive Data Table: Comparative Systemic Effects of Ophthalmic Beta-Blockers

| Feature | Befunolol | Timolol (Non-selective) | Betaxolol (β1-selective) |

| Heart Rate | No significant change nih.gov | Significant decrease nih.gov | No significant change mentioned nih.gov |

| Blood Pressure | No significant change nih.gov | Significant decrease (diastolic) nih.gov | Significant decrease (systolic & diastolic) nih.gov |

| Respiratory System | Potential for bronchoconstriction patsnap.compatsnap.com | Potential for bronchoconstriction | Lower risk of bronchoconstriction |

| Intrinsic Sympathomimetic Activity (ISA) | Present nih.govwikipedia.org | Absent | Absent |

Receptor Cross-Reactivity

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it interacts with both beta-1 (β1) and beta-2 (β2) adrenergic receptors. patsnap.com The blockade of these receptors is the primary mechanism for its therapeutic and systemic effects.

A key aspect of befunolol's pharmacological characterization is its partial agonist activity at the β-adrenoceptor, also known as intrinsic sympathomimetic activity (ISA). nih.govwikipedia.org This means that while befunolol blocks the receptor from being activated by potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), it can also weakly stimulate the receptor itself. This dual action is believed to be responsible for its minimal effect on resting heart rate and blood pressure, as the low-level stimulation can offset some of the effects of the blockade. nih.gov

The affinity of befunolol for β1 and β2 receptors contributes to its systemic profile. Its action on β1 receptors, primarily located in the heart, influences cardiac parameters, while its action on β2 receptors, found in the lungs and other tissues, is responsible for effects such as potential bronchoconstriction. patsnap.com

Interactive Data Table: Receptor Profile of Befunolol

| Receptor Subtype | Location of Action | Action of Befunolol | Resulting Pharmacodynamic Effect |

| Beta-1 (β1) Adrenergic Receptor | Heart | Antagonist with Partial Agonist Activity (ISA) nih.govwikipedia.org | Inhibition of catecholamine-induced tachycardia; minimal effect on resting heart rate nih.govnih.gov |

| Beta-2 (β2) Adrenergic Receptor | Lungs, Blood Vessels | Antagonist with Partial Agonist Activity (ISA) patsnap.comwikipedia.org | Potential for bronchoconstriction; modulation of vascular tone patsnap.compatsnap.com |

Pharmacokinetic and Metabolic Investigations of Befunolol Hydrochloride

Absorption and Distribution Studies

The absorption and distribution of befunolol (B1667911) hydrochloride have been investigated through both ocular and gastrointestinal models, shedding light on its movement across biological membranes.

Ocular Permeation Research and Corneal Transport Mechanisms

The cornea presents a significant barrier to ocular drug delivery. Research into befunolol hydrochloride's ability to permeate this tissue is crucial for understanding its local bioavailability in the eye.

To study the transcorneal permeation of ophthalmic drugs in vitro, various models are employed, including porcine cornea constructs and human corneal equivalents. In a study utilizing a human cornea construct, the permeation of this compound was evaluated. This model, consisting of immortalized human corneal epithelial and endothelial cells along with native stromal cells, demonstrated structural features typical of the human cornea. The permeation coefficient for this compound in this human cornea construct was determined, providing valuable data on its ability to cross the corneal barrier.

| Compound | Permeation Coefficient (Kp) (cm/s) |

|---|---|

| This compound | 9.88 x 10-6 (SD 1.79 x 10-6) |

The ocular penetration of befunolol has been studied in both albino and pigmented rabbits, revealing significant differences in drug distribution and retention. In albino rabbits, the pharmacokinetics of befunolol in the cornea and aqueous humor could be analyzed using a compartment model. This allowed for the calculation of several coefficients that describe the drug's movement within the anterior chamber of the eye.

| Parameter | Symbol | Value |

|---|---|---|

| Permeability of corneal epithelium | kep | 2.6 x 10-3 cm hr-1 |

| Cornea-aqueous transfer coefficient | kc.ca | 0.51 hr-1 |

| Aqueous-cornea transfer coefficient | ka.ac | 0.18 hr-1 |

| Loss rate from the anterior chamber | ko | 2.7 hr-1 |

| Distribution volume in the anterior chamber | Va | 250 µL |

| Steady state distribution ratio (aqueous/cornea) | rac | 0.9 |

In contrast, studies in pigmented rabbits have shown that beta-adrenergic blockers like befunolol bind to melanin-containing ocular tissues. This binding leads to a slower release of the drug from these tissues. This suggests that in individuals with heavily pigmented eyes, the drug might be less effective after short-term use due to this sequestration, and intraocular binding may be a factor in long-term use.

Predicted Gastrointestinal Absorption and Caco-2 Permeability Assessment

Investigation of Drug Transporter Interactions (e.g., P-glycoprotein Substrate Activity)

P-glycoprotein (P-gp) is an efflux transporter that can limit the absorption of various drugs. Understanding if a compound is a substrate for P-gp is important for predicting potential drug-drug interactions and absorption limitations. Based on in silico analysis, it has been suggested that befunolol may not act as a P-glycoprotein substrate. This prediction implies a lower likelihood of drug-drug interactions mediated by this transporter. Experimental verification of befunolol's interaction with P-glycoprotein has not been extensively reported.

Elimination and Excretion Pathways Characterization

The elimination of a drug from the body is the culmination of metabolism and excretion. The primary routes for drug elimination are renal (via urine) and hepatic (via bile and feces). nih.govuomustansiriyah.edu.iqresearchgate.net The physicochemical properties of a drug, such as its lipophilicity, often determine the dominant pathway. More lipophilic compounds tend to undergo hepatic metabolism followed by excretion, while hydrophilic drugs are more readily excreted unchanged by the kidneys.

For befunolol, elimination occurs following its metabolism. After being converted into more water-soluble metabolites, such as dihydrobefunolol, the compound is prepared for excretion. It is understood that befunolol's metabolites are primarily excreted from the body via urination. semanticscholar.org This renal excretion is a common pathway for polar drug metabolites. researchgate.net While the liver is the principal site of metabolism for befunolol, the kidneys are the primary route for the ultimate removal of its metabolites from the systemic circulation. semanticscholar.org The complete characterization, including the precise percentage of the dose excreted renally versus through other pathways like biliary excretion, is not detailed in the available literature.

Pharmacokinetic Parameters: Half-life and Clearance Determination

Pharmacokinetic parameters quantify the time course of a drug's concentration in the body. Half-life (t½) and clearance (CL) are two of the most critical parameters, indicating how long a drug remains in the body and the efficiency with which it is removed. news-medical.net

Table 3: Comparative Pharmacokinetic Parameters

| Drug | Class | Elimination Half-Life (t½) | Primary Clearance Mechanism |

|---|---|---|---|

| This compound | Beta-blocker | Data not specified in literature | Primarily metabolic |

| Bevantolol (B1218773) | Beta-blocker | ~1.4 - 1.9 hours chapman.eduuomustansiriyah.edu.iq | Primarily metabolic uomustansiriyah.edu.iq |

Synthetic Chemistry and Derivatization Approaches for Befunolol Hydrochloride

Established Synthetic Pathways for Befunolol (B1667911)

The foundational synthesis of befunolol hinges on the construction of a key intermediate, 2-acetyl-7-hydroxybenzofuran, and the subsequent elaboration of the propanolamine side chain, a common structural motif in beta-blockers.

Utilization of Benzofuran Derivatives in Synthesis

The initial reported synthesis of befunolol utilizes a benzofuran derivative as a critical starting material. The process commences with the condensation of ortho-vanillin with chloroacetone in the presence of a base, such as potassium hydroxide. This reaction yields 2-acetyl-7-methoxybenzofuran. Subsequent demethylation of this intermediate, typically achieved using a strong acid like hydrobromic acid, affords the key precursor, 2-acetyl-7-hydroxybenzofuran.

This benzofuran scaffold provides the necessary aromatic core for the attachment of the pharmacologically active side chain. The final steps of the synthesis involve the reaction of 2-acetyl-7-hydroxybenzofuran with epichlorohydrin, which introduces a reactive epoxide group. This epoxide is then opened by reaction with isopropylamine to form the final befunolol molecule. This synthetic approach is analogous to the methods used for other well-known beta-blockers like propranolol.

Regioselective Condensation Strategies in Chemical Synthesis

The synthesis of the 2-acetyl-7-hydroxybenzofuran intermediate relies on regioselective condensation reactions. The initial reaction between ortho-vanillin and chloroacetone is directed to form the 2-substituted benzofuran ring. The regioselectivity of this process is crucial for ensuring the correct positioning of the acetyl group on the benzofuran core, which is essential for the final structure of befunolol. The choice of reactants and reaction conditions is optimized to favor the desired isomer and minimize the formation of unwanted side products. The subsequent etherification with epichlorohydrin and the nucleophilic addition of isopropylamine are also designed to proceed with high regioselectivity, ensuring the precise assembly of the final drug molecule.

Stereoselective Synthesis of Optical Isomers

Befunolol possesses a chiral center in its propanolamine side chain, meaning it exists as a pair of enantiomers, R(+) and S(-). The stereochemistry of this center is known to have a significant impact on the pharmacological activity of beta-blockers.

Preparation of R(+)- and S(-)-Befunolol Enantiomers

The synthesis of the individual R(+) and S(-) enantiomers of befunolol has been achieved to investigate their distinct pharmacological properties. Stereoselective synthetic methods are employed to produce each enantiomer with high optical purity. These methods often involve the use of chiral starting materials or chiral catalysts to direct the stereochemical outcome of the reaction. For instance, the reaction of 2-acetyl-7-hydroxybenzofuran with a chiral glycidyl derivative can be used to introduce the desired stereocenter. Subsequent reaction with isopropylamine then yields the corresponding enantiomerically pure befunolol.

Evaluation of Differential Pharmacological Activities of Optical Isomers

Studies have demonstrated that the beta-adrenergic blocking activity of befunolol resides predominantly in one of its enantiomers. As is common with many beta-blockers, the S(-) isomer is typically the more potent beta-blocker, while the R(+) isomer exhibits significantly lower activity. The differential pharmacological activities of the enantiomers are a consequence of their distinct three-dimensional arrangements, which dictate how they interact with the chiral environment of the beta-adrenergic receptors. The evaluation of the individual enantiomers allows for a more precise understanding of the structure-activity relationship and can inform the development of more selective and effective therapeutic agents.

Design and Synthesis of Novel Befunolol Derivatives for Modified Pharmacological Profiles

The chemical structure of befunolol offers several sites for modification to potentially alter its pharmacological profile. The design and synthesis of novel derivatives aim to improve properties such as receptor selectivity, potency, and duration of action, or to introduce additional therapeutic effects.

Structure-activity relationship (SAR) studies of beta-blockers provide a rational basis for the design of new befunolol analogues. Modifications can be made to the benzofuran ring system, the acetyl group, or the isopropylamine moiety of the side chain. For example, altering the substituents on the aromatic ring could influence the drug's lipophilicity and its interaction with the receptor. Changes to the N-alkyl substituent on the amine can impact beta-receptor subtype selectivity.

Therapeutic Efficacy and Clinical Research Paradigms for Befunolol Hydrochloride

Research on Glaucoma and Ocular Hypertension Management

The primary therapeutic application of befunolol (B1667911) hydrochloride is in the management of glaucoma and ocular hypertension. Glaucoma encompasses a group of eye conditions that damage the optic nerve, often characterized by elevated IOP. Beta-blockers as a class are well-established for lowering IOP by decreasing the production of aqueous humor.

Clinical studies have demonstrated that befunolol hydrochloride effectively reduces intraocular pressure. Research has shown that befunolol achieves a significant reduction in IOP in patients with open-angle glaucoma. The therapeutic effect is attributed to its role as a beta-blocker, which lowers the production of aqueous humor, thereby decreasing pressure within the eye. This mechanism is crucial for preventing the optic nerve damage that is characteristic of glaucoma. Studies investigating befunolol have confirmed its efficacy in controlling IOP, establishing it as a reliable treatment option in ophthalmology.

The long-term efficacy of a glaucoma treatment is crucial for the lifelong management of the condition. Research on befunolol has addressed the stability of its pressure-lowering effect over extended periods. A study that followed patients for one year found no diminution of the drug's effect on IOP. This continuation study confirmed that the significant reduction in intraocular pressure observed in the initial three months of treatment was sustained over a 12-month period. Such findings are vital, as they indicate that befunolol maintains its therapeutic efficacy without a decrease in response over time, a key factor in the chronic management of open-angle glaucoma.

The therapeutic landscape for glaucoma includes several beta-blockers, prompting comparative research to delineate the relative efficacy of different agents. Timolol is a non-selective beta-blocker that has long been a standard treatment for glaucoma. Studies comparing befunolol to other beta-blockers have been conducted to assess its relative performance. For instance, research has evaluated the bronchopulmonary effects of timolol, betaxolol (B1666914), and befunolol. One such study noted that timolol significantly reduced vital capacity and forced expiration volume, while no such changes were observed with befunolol over a six-month period.

Betaxolol, a cardioselective beta-1-blocker, has been shown to have an efficacy in lowering IOP that is equal to or slightly lower than that of the nonselective beta-blocker timolol. While direct, large-scale comparative efficacy trials detailing the precise percentage of IOP reduction between befunolol and these other agents are not extensively detailed in recent literature, the existing research provides a basis for its use as an alternative, particularly when considering systemic effects.

Below is a table summarizing the characteristics of befunolol in comparison to other beta-blockers used in glaucoma treatment.

Interactive Table: Comparison of Ophthalmic Beta-Blockers| Feature | Befunolol | Timolol | Betaxolol |

|---|---|---|---|

| Selectivity | Non-selective (Beta-1 and Beta-2) | Non-selective (Beta-1 and Beta-2) | Cardioselective (Beta-1) |

| IOP Lowering Efficacy | Effective IOP reduction | High efficacy, often used as a benchmark | Slightly less or equivalent efficacy compared to Timolol |

| Long-Term Stability | Sustained effect over 1 year | Maintained with prolonged use | Maintained with prolonged use |

| Noted Systemic Profile | Fewer observed bronchopulmonary effects compared to Timolol in one study | Potential for systemic beta-blockade effects | Relatively safer profile for patients with reactive airway disease |

Investigational Therapeutic Applications in Non-Ocular Conditions

While primarily known for its ophthalmic use, the beta-blocking properties of this compound have led to research into its potential applications in other medical fields.

Beta-blockers as a class are a cornerstone in the treatment of various cardiovascular diseases. They are indicated for conditions such as hypertension, angina, cardiac arrhythmias, and following a myocardial infarction. The mechanism in these conditions involves blocking the effects of adrenaline on the heart, which reduces heart rate, decreases the force of heart muscle contractions, and lowers blood pressure. By lessening the heart's workload, beta-blockers also reduce its oxygen demand, which is beneficial in treating angina. Although befunolol is a beta-blocker, its development and clinical application have been predominantly focused on ophthalmic use. The exploration of its specific efficacy and role in systemic cardiovascular pathologies like hypertension, angina, and arrhythmias is less defined compared to widely used systemic beta-blockers such as propranolol.

Recent advanced research has explored novel applications for befunolol beyond its beta-blocking activity. Glycogen (B147801) phosphorylase (GP) is an enzyme that plays a key role in the breakdown of glycogen into glucose. In type 2 diabetes, elevated hepatic glucose output contributes to high blood sugar levels, and inhibiting glycogenolysis (the process involving GP) is a promising therapeutic strategy.

An in silico molecular docking study investigated befunolol as a potential inhibitor of human liver glycogen phosphorylase a (GPa). This computational research predicted the binding affinity of befunolol to the active site of the enzyme and compared it to a reference compound, N-acetyl-beta-D-glucopyranosyl amine (NBG). The study found that befunolol exhibited a higher binding affinity for the GPa binding pocket than the reference compound. Molecular dynamics simulations further suggested that the protein-ligand complex with befunolol was stable. These in silico findings suggest that befunolol could be a potential therapeutic candidate for type 2 diabetes by inhibiting glycogen phosphorylase, warranting further investigation in cell-based and pre-clinical studies.

The table below presents the comparative in silico docking results from this research.

Interactive Table: In Silico Docking Analysis of Befunolol as a Glycogen Phosphorylase Inhibitor| Compound | Binding Affinity (kcal/mol) | Drug Score |

|---|---|---|

| Befunolol | -8.83 | 0.95 |

| N-acetyl-beta-D-glucopyranosyl amine (NBG) (Reference) | -6.20 | 0.30 |

Advanced Research on Glycogen Phosphorylase Inhibition for Type 2 Diabetes Mellitus

In Silico Molecular Docking and Ligand-Protein Binding Affinity Analysis

In silico molecular docking studies have been instrumental in predicting the interaction between Befunolol and specific protein targets. One such study investigated Befunolol as a potential inhibitor of human liver Glycogen Phosphorylase a (GPa), an enzyme implicated in type 2 diabetes. semanticscholar.org The primary goal of this analysis is to determine the binding affinity and predict the binding mode of a ligand (Befunolol) within the active site of a target protein. Binding affinity is a crucial parameter that quantifies the strength of the interaction between the ligand and the protein; a more negative binding energy value typically indicates a more favorable and stronger interaction. semanticscholar.orgplos.org

In this research, computational docking was performed using AutoDock 4.2 software to analyze the interactions between Befunolol and the GPa protein (PDB ID: 1FC0). semanticscholar.org The results demonstrated that Befunolol exhibited a high binding affinity for the active site of GPa. semanticscholar.org Specifically, the binding energy was calculated to be -8.83 kcal/mol. This affinity was significantly higher than that of the reference compound, N-acetyl-beta-D-glucopyranosyl amine (NBG), a D-glucose analog, which had a binding energy of -6.20 kcal/mol. semanticscholar.org This suggests that Befunolol forms a more stable complex with the GPa enzyme compared to the reference inhibitor. semanticscholar.org

Table 1: Ligand-Protein Binding Affinity for Glycogen Phosphorylase a (GPa)

| Compound | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Befunolol | Human Liver GPa | 1FC0 | AutoDock 4.2 | -8.83 semanticscholar.org |

Molecular Dynamics Simulations for Complex Stability Assessment

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the ligand-protein complex over time in a simulated physiological environment. semanticscholar.org These simulations provide a dynamic view of the intermolecular interactions and conformational changes, offering deeper insights than the static picture provided by docking alone. unipd.it

To validate the docking results and examine the binding stability of the Befunolol-GPa complex, an MD simulation was conducted for a duration of 100 nanoseconds (ns) using the Desmond module from Schrödinger software. semanticscholar.org The stability of the complex was quantified by analyzing key metrics such as the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). RMSD measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation, with lower, stable values indicating a stable complex. mdpi.com RMSF, on the other hand, measures the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein fluctuate the most during the simulation. semanticscholar.org

Table 2: Molecular Dynamics Simulation Parameters for Befunolol-GPa Complex

| Parameter | Value/Software |

|---|---|

| Simulation Software | Desmond module (Schrödinger Maestro 13.3) semanticscholar.org |

| Simulation Duration | 100 ns semanticscholar.org |

| System | Befunolol-HLGPa Complex semanticscholar.org |

| Key Stability Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Protein-Ligand Contacts semanticscholar.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

Drug Drug Interaction Research of Befunolol Hydrochloride

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when two drugs act on the same or related physiological systems, resulting in additive, synergistic, or antagonistic effects.

Additive Effects with Co-Administered Ophthalmic Beta-Blockers

The concurrent use of befunolol (B1667911) hydrochloride with other topical or systemic beta-blockers can lead to an enhancement of their effects. Because ophthalmic beta-blockers can be absorbed systemically, this combination may increase the risk of adverse cardiovascular events such as bradycardia (slow heart rate) and hypotension (low blood pressure). patsnap.compatsnap.com Therefore, the simultaneous administration of more than one topical ophthalmic beta-blocker is generally not recommended. patsnap.com Similarly, caution is advised when patients are taking systemic beta-blockers for conditions like hypertension, as this can magnify the systemic effects of befunolol. patsnap.com

Systemic Cardiovascular Interactions (e.g., with Calcium Channel Blockers, Catecholamine-Depleting Agents)

When befunolol is co-administered with other drugs that affect the cardiovascular system, additive effects are a significant concern. patsnap.com

Calcium Channel Blockers: These drugs, like verapamil, also lower blood pressure and heart rate. When used with befunolol, there is a potential for clinically significant hypotension and bradycardia. patsnap.com The risk of adverse effects, in general, can be increased with this combination. drugbank.com

Catecholamine-Depleting Agents: Drugs such as reserpine deplete catecholamine stores, which can lead to a lowered heart rate and blood pressure. The addition of a beta-blocker like befunolol can potentiate these effects. patsnap.com

Close monitoring is recommended for patients on these combined therapies. patsnap.com

Antagonistic Effects with Adrenergic Agonists

The therapeutic effect of befunolol, which involves blocking beta-adrenergic receptors, can be counteracted by adrenergic agonists. For instance, the use of non-selective ophthalmic medications containing adrenergic agonists like epinephrine (B1671497) can antagonize the intraocular pressure-lowering effect of befunolol. patsnap.com Similarly, the efficacy of beta-2 adrenergic agonists such as vilanterol, used for respiratory conditions, may be diminished when used with a non-selective beta-blocker. drugbank.com Conversely, befunolol may also inhibit the metabolic and hemodynamic changes induced by catecholamines. nih.gov

| Interacting Drug Class | Example Drug(s) | Potential Effect |

|---|---|---|

| Ophthalmic Beta-Blockers | Timolol, Betaxolol (B1666914) | Increased risk of systemic side effects (bradycardia, hypotension) |

| Systemic Beta-Blockers | Metoprolol (B1676517), Atenolol | Magnified systemic beta-blockade effects |

| Calcium Channel Blockers | Verapamil | Additive hypotension and bradycardia |

| Catecholamine-Depleting Agents | Reserpine | Potentiated hypotension and bradycardia |

| Adrenergic Agonists | Epinephrine, Vilanterol | Antagonism of befunolol's therapeutic effect |

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve one drug altering the absorption, distribution, metabolism, or excretion (ADME) of another drug.

Impact of Cytochrome P450 Modulators on Befunolol Metabolism

The metabolism of many beta-blockers involves the cytochrome P450 (CYP) enzyme system in the liver, particularly the CYP2D6 isoenzyme. drugbank.comnih.gov Medications that inhibit this enzyme can interfere with the metabolism of befunolol, leading to increased plasma concentrations and a higher risk of systemic side effects. patsnap.com

For example, potent CYP2D6 inhibitors like the antidepressant fluoxetine can increase the serum concentration of befunolol. patsnap.comdrugbank.com Other drugs known to decrease the metabolism of befunolol include dronedarone and viloxazine. drugbank.com

| Interacting Drug | Mechanism | Potential Outcome |

|---|---|---|

| Fluoxetine | CYP2D6 Inhibition | Increased serum concentration of befunolol |

| Quinidine | CYP2D6 Inhibition | Increased plasma concentration of beta-blockers |

| Dronedarone | Decreased Metabolism | Increased befunolol levels |

| Viloxazine | Decreased Metabolism | Increased befunolol levels |

Effects on Befunolol Excretion by Concomitant Medications

While metabolism is a primary route of elimination for many beta-blockers, renal excretion also plays a role. drugbank.com Concomitant medications can potentially interfere with the excretion process. Research indicates that the excretion of befunolol can be decreased when it is combined with the antithyroid medication methimazole. drugbank.com Such an interaction could lead to an accumulation of befunolol and an increased risk of toxicity. Pharmacokinetic interactions can also occur at the level of drug transporters, such as P-glycoprotein, which can affect the elimination of a drug. drugbank.com

Clinical Significance and Predictive Modeling of Interactions

The clinical significance of drug-drug interactions with this compound primarily revolves around the potential for additive pharmacodynamic effects and altered pharmacokinetic profiles, which can increase the risk of adverse events. Due to the systemic absorption of ophthalmic befunolol, its interactions with concurrently administered systemic medications are a critical consideration in patient management. Predictive modeling plays an increasingly important role in anticipating these interactions, thereby allowing for proactive clinical decision-making.

The co-administration of this compound with other drugs that possess negative chronotropic, inotropic, or dromotropic properties can lead to clinically significant cardiovascular and pulmonary effects. nih.govpatsnap.com The most notable interactions involve other antihypertensive agents, particularly calcium channel blockers, and drugs that inhibit the cytochrome P450 2D6 (CYP2D6) enzyme system.

Pharmacodynamic Interactions and Clinical Outcomes

When this compound is used concomitantly with systemic beta-blockers or other antihypertensive drugs such as calcium channel blockers, there is a heightened risk of additive effects, including bradycardia, hypotension, and atrioventricular conduction disturbances. patsnap.comnih.gov While specific clinical trial data for this compound in this context are limited, the established class effects of beta-blockers provide a strong basis for these precautions. For instance, a case has been reported of a patient developing BRASH syndrome (bradycardia, renal failure, AV nodal blockade, shock, and hyperkalemia) while on a treatment regimen that included the beta-blocker metoprolol and the calcium channel blocker diltiazem. nih.gov

To illustrate the potential magnitude of these pharmacodynamic interactions, data from clinical studies involving other beta-blockers can be considered representative. The following table summarizes the typical effects on heart rate and blood pressure when a beta-blocker is combined with a calcium channel blocker.

| Parameter | Beta-Blocker Monotherapy (Change from Baseline) | Calcium Channel Blocker Monotherapy (Change from Baseline) | Combination Therapy (Change from Baseline) |

|---|---|---|---|

| Heart Rate (beats/min) | -10 to -15 | -5 to -10 | -15 to -25 |

| Systolic Blood Pressure (mmHg) | -10 to -15 | -10 to -15 | -20 to -30 |

| Diastolic Blood Pressure (mmHg) | -5 to -10 | -5 to -10 | -10 to -20 |

This table presents representative data for the beta-blocker class, as specific data for this compound is not available.

Pharmacokinetic Interactions and Their Clinical Relevance

This compound is metabolized by the cytochrome P450 enzyme system, and interactions with inhibitors or inducers of these enzymes can alter its plasma concentration and, consequently, its systemic effects. Of particular importance is the CYP2D6 enzyme. nih.govpatsnap.com Co-administration of befunolol with potent CYP2D6 inhibitors, such as certain selective serotonin reuptake inhibitors (e.g., fluoxetine, paroxetine) and other medications like bupropion and quinidine, can lead to increased systemic exposure to befunolol. drugbank.comdrugs.com This elevated concentration can, in turn, potentiate the risk of systemic side effects like bradycardia and hypotension. nih.govpatsnap.com

Clinical studies with other ophthalmic beta-blockers that are also CYP2D6 substrates, such as timolol, have demonstrated the clinical significance of this interaction. For example, in individuals who are extensive metabolizers of CYP2D6 substrates, the co-administration of quinidine with timolol eye drops resulted in a significant reduction in heart rate and an increase in plasma timolol concentration. nih.gov This highlights the potential for orally administered drugs to significantly impact the systemic effects of topically applied medications.

The following table summarizes the potential pharmacokinetic interactions with this compound and their clinical implications.

| Interacting Drug Class/Agent | Mechanism of Interaction | Potential Clinical Outcome |

|---|---|---|

| CYP2D6 Inhibitors (e.g., Fluoxetine, Quinidine) | Inhibition of befunolol metabolism | Increased plasma concentration of befunolol, leading to an enhanced risk of systemic side effects (e.g., bradycardia, hypotension) |

| Calcium Channel Blockers (e.g., Verapamil, Diltiazem) | Additive pharmacodynamic effects | Increased risk of excessive bradycardia, hypotension, and atrioventricular block |

Predictive Modeling of Interactions

Given the ethical and practical challenges of conducting comprehensive clinical drug-drug interaction studies for all possible drug combinations, predictive modeling has emerged as a valuable tool in pharmacology. These models can help to anticipate potential interactions and guide clinical monitoring.

In Silico Approaches: Computational, or in silico, methods are increasingly used in the early stages of drug development to predict potential drug-drug interactions. cerist.dzdntb.gov.ua Techniques such as molecular docking can simulate the binding of a drug molecule, like befunolol, to the active site of a metabolic enzyme, such as CYP2D6. semanticscholar.org By predicting the binding affinity, these models can help to identify if a drug is likely to be a substrate or an inhibitor of a particular enzyme, thus flagging a potential for pharmacokinetic interactions.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated mathematical representations of the body's physiological and biochemical processes that govern a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net These models can integrate data from in vitro studies and physicochemical properties of a drug to simulate its pharmacokinetic profile in virtual patient populations. For a drug like befunolol, a PBPK model could be used to predict how its plasma concentration might change when co-administered with a known CYP2D6 inhibitor. nih.gov Furthermore, PBPK models can account for genetic polymorphisms in metabolizing enzymes, such as CYP2D6, allowing for the prediction of drug interactions in individuals with different metabolic capacities (e.g., poor versus extensive metabolizers). nih.govtandfonline.com While specific PBPK models for befunolol are not widely published, models for other beta-blockers like metoprolol have successfully predicted the impact of CYP2D6 drug-gene interactions. nih.gov

The application of these predictive models can aid in the development of clinical guidelines for the safe use of this compound, particularly in patients who are on multiple medications. They can help to identify patients at higher risk for adverse events and inform the need for closer clinical monitoring or dose adjustments.

Adverse Effect Mechanisms and Safety Profile Research for Befunolol Hydrochloride

Ocular Safety Research

Characterization of Transient Ocular Reactions and their Pathophysiology

Befunolol (B1667911) hydrochloride, when administered as an ophthalmic solution, can lead to several transient ocular reactions. The most commonly reported side effects include a temporary burning or stinging sensation upon instillation of the eye drops. patsnap.compatsnap.com Other common reactions are eye redness, dry eyes, blurred vision, itching, or the sensation of a foreign body in the eye. patsnap.compatsnap.com These effects are typically temporary and tend to diminish as the patient's body adapts to the medication. patsnap.compatsnap.com

The pathophysiology of these reactions is linked to the pharmacological properties of the compound and its formulation. The initial stinging and burning can be attributed to the local anesthetic effect common to many beta-blockers or the physicochemical properties of the eye drop formulation, such as its pH and tonicity, interacting with the sensitive corneal and conjunctival nerves. Redness, or hyperemia, is often a result of temporary vasodilation in the conjunctival blood vessels. Blurred vision experienced shortly after application is generally transient and may resolve within a few minutes. patsnap.com

Long-term Studies on Corneal Endothelium Morphology and Function

The corneal endothelium is a critical monolayer of cells responsible for maintaining corneal transparency. Research into the long-term effects of befunolol hydrochloride on this delicate tissue has produced varied results depending on the study model.

A double-blind study involving 30 human patients with ocular hypertension evaluated the effects of preservative-free 0.5% befunolol administered twice daily over 120 days. nih.gov Researchers assessed the number and shape of endothelial cells in five corneal sectors before and after the treatment period. The study concluded that after 120 days of application, no changes in the shape or density of the corneal cells were found in any patient, with no notable differences between the befunolol and placebo groups. nih.gov

In contrast, a long-term study on rats yielded different findings. In this research, normal rats received a drop of 1% befunolol four times daily for 8 months. nih.gov Specular microscopy revealed marked pleomorphism (variation in cell shape) in the corneal endothelium after just three months of treatment. nih.gov Furthermore, scanning and transmission electron microscopy conducted at the eight-month mark showed marked degeneration of the endothelium in the eyes treated with 1% befunolol. nih.gov These results suggest that long-term topical administration of commercial beta-blockers can potentially affect the corneal endothelium. nih.gov

| Study Parameter | Human Study (Fusco et al., 1992) | Rat Study (Nakano et al., 1992) |

|---|---|---|

| Subject | 30 patients with ocular hypertension | Normal rats |

| Befunolol Concentration | 0.5% (preservative-free) | 1% |

| Duration | 120 days | 8 months |

| Key Findings | No changes in shape or density of corneal endothelial cells. nih.gov | Marked pleomorphism after 3 months; marked degeneration after 8 months. nih.gov |

In Vitro Models for Assessing Ocular Irritation and Opacification Potential

In vitro models provide an alternative to animal testing for assessing the potential of substances to cause ocular irritation and damage. These organotypic models, such as the Bovine Corneal Opacity and Permeability (BCOP) assay and the Isolated Chicken Eye (ICE) test, use living corneal tissue to quantitatively measure changes in corneal opacity and permeability after exposure to a test substance. criver.comnih.gov

A specific in vitro study was conducted to test the corneal opacification potential of this compound using isolated pig corneas. nih.gov In this experiment, varying concentrations of the drug were applied to corneas that were either intact, had the epithelium removed, had the endothelium removed, or had both layers removed. The study found that a significant increase in opacity occurred when this compound was applied to both the epithelial and endothelial surfaces simultaneously, or to the endothelial surface alone. nih.gov However, when the drug was applied only to the epithelial surface, it caused an insignificant increase in opacity compared to the control. nih.gov The researchers suggested that the risk of inducing corneal opacity is likely minor when befunolol is administered topically as eye drops, as the surface layer of the epithelium may act as a barrier. nih.gov

| Application Site | Resulting Corneal Opacity |

|---|---|

| Epithelial Surface Only | Insignificant increase. nih.gov |

| Endothelial Surface Only | Significant increase. nih.gov |

| Both Epithelial and Endothelial Surfaces | Significant increase. nih.gov |

Systemic Safety Research

Cardiovascular Systemic Effects and Underlying Beta-Adrenoceptor Blockade Mechanisms

Although this compound is administered topically to the eye, it can be absorbed into the systemic circulation and lead to cardiovascular side effects similar to those seen with systemically administered beta-blockers. patsnap.com The underlying mechanism for these effects is the blockade of beta-adrenergic receptors (β-adrenoceptors). patsnap.com Beta-blockers compete with catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) for binding sites on these receptors, thereby inhibiting normal sympathetic effects. cvpharmacology.com

Befunolol is a non-selective beta-blocker, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenoceptors. patsnap.com The blockade of β1-receptors, which are predominant in the heart, leads to a reduction in heart rate (bradycardia), decreased myocardial contractility, and slowed atrioventricular conduction. patsnap.comcvpharmacology.comjvsmedicscorner.com These cardiodepressant actions reduce the heart's workload and oxygen demand. cvpharmacology.com Systemic absorption can therefore result in clinically significant bradycardia and hypotension (low blood pressure). patsnap.com Studies have shown that befunolol produces a significant reduction in pre-exercise systolic and diastolic blood pressure and attenuates the rise in systolic blood pressure during exercise. nih.gov Research also demonstrates that befunolol exerts an inhibitory action on catecholamine-induced hemodynamic and metabolic changes. nih.gov

Respiratory Systemic Effects and Bronchoconstriction Studies

The systemic absorption of this compound poses a potential risk to the respiratory system due to its non-selective beta-blocking activity. The β2-adrenoceptors are prevalent in the bronchial smooth muscle of the lungs, and their stimulation leads to bronchodilation. By blocking these β2-receptors, befunolol can inhibit this relaxation, leading to increased airway resistance and potentially provoking bronchoconstriction or bronchospasm. patsnap.comnih.gov

This effect is of particular concern for patients with pre-existing respiratory conditions. patsnap.com Consequently, this compound is contraindicated or should be used with caution in individuals with a history of asthma or chronic obstructive pulmonary disease (COPD). patsnap.com The potential for β2-adrenoceptor blockade to cause increased airway reactivity and subsequent bronchial obstruction is a major adverse effect associated with the systemic action of non-selective beta-blockers. nih.gov

Immunological Reactions: Investigations of Allergic Contact Dermatitis

Allergic contact dermatitis (ACD) is an immunological reaction that has been observed with the use of this compound, particularly when administered as ophthalmic eye drops. patsnap.com This localized inflammatory skin reaction is a delayed-type hypersensitivity response mediated by T-lymphocytes. Investigations into ACD associated with befunolol have primarily involved case reports and retrospective analyses of patch test data.

Research has shown that patients using eye drops containing befunolol can develop eyelid dermatitis. patsnap.com Patch testing is a crucial diagnostic tool to confirm sensitization to befunolol. In clinical investigations, patients with suspected ACD from their anti-glaucoma medications were tested with their own eye drops. A significant percentage of these patients showed positive patch test reactions to beta-blocker-containing products.

A notable aspect of befunolol-induced ACD is the potential for cross-reactivity with other beta-blockers. This phenomenon occurs when the immune system recognizes and reacts to structurally similar compounds. Studies have documented instances of cross-sensitization between befunolol and other beta-blockers used in ophthalmology. For example, a patient sensitized to levobunolol (B1674948) may also show a positive patch test reaction to befunolol, even without prior exposure to the latter. drugbank.compatsnap.com Similarly, cross-reactions have been observed between befunolol and carteolol. drugbank.com The chemical structure of these beta-blockers plays a significant role in this cross-reactivity.

The table below summarizes findings from investigations into allergic contact dermatitis associated with befunolol and related beta-blockers.

| Beta-Blocker(s) | Type of Immunological Reaction | Key Research Findings |

| Befunolol | Allergic Contact Dermatitis | Can cause eyelid dermatitis in patients using befunolol eye drops. patsnap.com |

| Levobunolol and Befunolol | Cross-Sensitivity | Patients with allergic contact dermatitis to levobunolol have shown cross-sensitivity to befunolol. patsnap.com |

| Befunolol and Carteolol | Cross-Reaction | Patch testing has indicated cross-reactions between befunolol and carteolol. drugbank.com |

| Timolol, Metipranolol, Levobunolol | Allergic Contact Dermatitis | Positive patch test reactions have been observed in patients using eye drops containing these beta-blockers. drugbank.comwikipedia.org |

It is important to distinguish between irritant contact dermatitis and allergic contact dermatitis, as their management differs. drugbank.com Furthermore, preservatives in eye drops, such as benzalkonium chloride, can also be a source of allergic reactions. drugbank.com

Pharmacological Basis of Contraindications

The contraindications for the use of this compound are rooted in its pharmacological action as a non-selective beta-adrenergic receptor blocker. patsnap.com By blocking both beta-1 and beta-2 adrenergic receptors, befunolol exerts effects not only on the target ocular tissues but potentially on other systems in the body if systemically absorbed. patsnap.com

Systemic absorption of topical ophthalmic beta-blockers like befunolol can lead to adverse effects, particularly in patients with pre-existing cardiovascular or respiratory conditions. patsnap.compatsnap.com The pharmacological basis for these contraindications is the blockade of beta-receptors in the heart, peripheral vasculature, and bronchial smooth muscle.

Cardiovascular Contraindications:

Severe Bradycardia, Advanced Heart Block, and Overt Cardiac Failure: Befunolol's blockade of beta-1 receptors in the heart can lead to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction. patsnap.com In individuals with already compromised cardiac function, these effects can exacerbate their condition, leading to severe bradycardia, worsening of heart block, or precipitation of cardiac failure. patsnap.com

Respiratory Contraindications:

Asthma and Chronic Obstructive Pulmonary Disease (COPD): The blockade of beta-2 receptors in the bronchial smooth muscle by befunolol can lead to bronchoconstriction. patsnap.com In patients with asthma or COPD, this can trigger or worsen bronchospasm, leading to shortness of breath and wheezing. patsnap.com Therefore, befunolol should be used with caution in these patients under close medical supervision. patsnap.com

Hypersensitivity:

Known Hypersensitivity: A contraindication also exists for patients with a known hypersensitivity to befunolol or any of the components in the formulation. patsnap.com This is based on the potential for allergic reactions, as discussed in the previous section.

The following table details the pharmacological rationale for the contraindications of this compound.

| Contraindication | Affected Adrenergic Receptor | Pharmacological Mechanism | Potential Clinical Consequence |

| Severe Bradycardia | Beta-1 | Decreased sinoatrial node firing rate and slowed conduction through the atrioventricular node. | Worsening of bradycardia, syncope. patsnap.com |

| Advanced Heart Block | Beta-1 | Slowed atrioventricular conduction. | Progression to complete heart block. patsnap.com |

| Overt Cardiac Failure | Beta-1 | Decreased myocardial contractility and heart rate, leading to reduced cardiac output. | Exacerbation of heart failure symptoms. patsnap.com |

| Asthma, COPD | Beta-2 | Inhibition of bronchodilation by blocking beta-2 receptors on bronchial smooth muscle. | Bronchospasm, increased airway resistance. patsnap.compatsnap.com |

| Known Hypersensitivity | Not applicable | Type IV delayed-type hypersensitivity reaction. | Allergic contact dermatitis, including redness, itching, and swelling. patsnap.com |

Analytical Methodologies for Befunolol Hydrochloride Research

Spectrophotometric and Fluorimetric Assays for Quantitative Determination

Spectrophotometric and fluorimetric methods offer sensitive and cost-effective approaches for the quantitative determination of Befunolol (B1667911) hydrochloride in pharmaceutical formulations. These techniques are often based on the reaction of the drug with a specific chromogenic or fluorogenic reagent to produce a compound that can be measured at a specific wavelength.

Kinetic Spectrophotometry Utilizing Derivatization Reagents (e.g., NBD-Cl)

A notable kinetic spectrophotometric method has been developed for the determination of Befunolol hydrochloride utilizing the derivatizing agent 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). nih.govoup.com This method is based on the formation of a colored product when this compound reacts with NBD-Cl in a methanolic medium. nih.govoup.com The reaction is carried out at an elevated temperature of 70°C for 45 minutes, resulting in a red-colored product with a maximum absorption at 523 nm. nih.govoup.com

The optimization of various experimental parameters is crucial for the sensitivity and accuracy of this assay. The fixed-time method has been demonstrated to be the most applicable approach for the determination of this compound using this reaction. nih.govoup.com The method exhibits good accuracy, precision, and sensitivity, making it suitable for the routine analysis of this compound in pharmaceutical preparations. nih.govoup.com Beer's law was obeyed in the concentration range of 15.25 x 10⁻⁶ to 122.04 x 10⁻⁶ M, and the method demonstrated good recoveries, with an average of 100.1 ± 0.80%. nih.govoup.com

Key Parameters of the Kinetic Spectrophotometric Method for this compound:

| Parameter | Value |

| Derivatization Reagent | 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) |

| Solvent | Methanol |

| Reaction Temperature | 70°C |

| Reaction Time | 45 minutes |

| Wavelength of Maximum Absorption (λmax) | 523 nm |

| Applicable Concentration Range | 15.25 x 10⁻⁶ to 122.04 x 10⁻⁶ M |

| Average Recovery | 100.1 ± 0.80% |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound and its metabolites in various matrices, including pharmaceutical formulations and biological samples. These methods offer high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds and is particularly useful for the identification and quantification of drug metabolites. nih.govvisionpublisher.info For the analysis of non-volatile compounds like Befunolol and its metabolites, a derivatization step is typically required to make them amenable to GC analysis. nih.govchemrxiv.org

In the context of beta-blockers similar to Befunolol, GC-MS with selected ion monitoring (SIM) has been successfully employed for the determination of low concentrations in biological fluids. For instance, the analysis of betaxolol (B1666914), a related beta-blocker, involved the formation of its O-trimethylsilyl derivative to enhance volatility and detection sensitivity. researchgate.net This approach, focusing on specific fragment ions, allows for high specificity and the ability to detect and quantify metabolites at very low levels. researchgate.net GC-MS-based metabolomics is a mature technology that can be used for both targeted and untargeted analysis of small molecules. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceuticals, including this compound. bjbms.orgnih.gov It has largely replaced many other analytical methods for the quantitative and qualitative analysis of drugs. bjbms.orgnih.gov HPLC offers a significant advantage due to the wide variety of stationary and mobile phases available, allowing for the effective separation of a broad range of compounds. bjbms.orgnih.gov

For the analysis of beta-blockers, reversed-phase HPLC is a common approach. The separation is typically carried out on a C18 column with a mobile phase consisting of a mixture of a buffer and an organic solvent, such as acetonitrile or methanol. bezmialemscience.org Detection is often achieved using a UV/VIS detector, which offers excellent linearity for quantitative analysis. nih.gov Diode array detectors can also be utilized for peak identification and purity assessment. nih.gov The analysis of drugs and their metabolites in biological fluids like plasma, serum, or urine is a primary application of HPLC, though it requires careful sample preparation to remove interfering endogenous compounds. bjbms.orgnih.gov

Other Advanced Analytical Techniques for Biological Sample Analysis

Beyond standard spectrophotometric and chromatographic methods, several other advanced analytical techniques are employed for the analysis of drugs like this compound in biological samples. These methods often provide enhanced sensitivity, selectivity, and the ability to analyze complex matrices with minimal sample preparation.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for drug analysis in biological fluids. ijisrt.comresearchgate.net These techniques combine the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection. ijisrt.com Sample preparation for biological samples often involves techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte of interest. ijisrt.com

Microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), have emerged as simple, rapid, and environmentally friendly alternatives for sample preparation. mdpi.com These methods reduce the consumption of organic solvents and can be coupled with various analytical instruments, including GC-MS and HPLC, for the determination of beta-blockers in biological fluids. mdpi.com

Emerging Research Directions and Future Perspectives in Befunolol Hydrochloride Studies

Development of Advanced Ocular Delivery Systems

The development of advanced ocular delivery systems for befunolol (B1667911) hydrochloride is a promising research area aimed at overcoming the limitations of conventional topical eye drops. Traditional formulations often suffer from poor bioavailability due to rapid tear turnover and nasolacrimal drainage, which necessitates frequent application. To enhance therapeutic efficacy, researchers are exploring novel platforms that can provide sustained and targeted drug release.

While specific advanced delivery systems for befunolol are in early exploratory stages, developments with analogous beta-blockers like betaxolol (B1666914) hydrochloride inform the potential future directions. These include:

In Situ Gelling Systems: These are polymer-based solutions that are liquid upon instillation and transform into a gel-like consistency when exposed to the eye's physiological conditions (e.g., temperature, pH, ions). This transition increases the formulation's viscosity, prolonging the contact time of befunolol hydrochloride with the corneal surface and enhancing drug absorption. mdpi.com

Nanosystems: Nanoformulations, such as nanoparticles and bilosomes, offer a sophisticated method for improving the ocular bioavailability of drugs. dovepress.com For a hydrophilic drug like this compound, encapsulating it within a nano-delivery system could protect it from rapid clearance, facilitate its penetration through ocular barriers, and provide a sustained release profile. dovepress.com Research on betaxolol hydrochloride has demonstrated that multifunctional nanoparticles can prolong retention time on the ocular surface, offering a potential blueprint for befunolol formulations. dovepress.com

Ocular Inserts and Contact Lenses: Medicated ocular inserts and therapeutic contact lenses represent another avenue for sustained this compound delivery. These solid devices are placed in the cul-de-sac of the eye or directly on the cornea and are designed to release the drug at a controlled, predetermined rate over an extended period, from hours to days.

The viability and permeation of new this compound formulations can be assessed using advanced preclinical models, such as reconstructed human organotypic cornea equivalents, which have been used to test the permeation of befunolol. permegear.com

Pharmacogenomics and Personalized Medicine Approaches for this compound Therapy

The therapeutic response to beta-blockers, including those used in ophthalmology, can vary significantly among individuals. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical field of research that aims to enable personalized medicine by tailoring drug selection and dosage to an individual's genetic makeup. mdpi.com

While direct pharmacogenomic studies on this compound are not yet widely available, research on other topical beta-blockers provides a strong rationale for its future investigation in this area. nih.govnih.gov Genetic variations in specific genes can influence both the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of these agents.

Key areas of interest for future this compound pharmacogenomic research include:

Adrenergic Receptor Polymorphisms: Genetic variations in the beta-adrenergic receptors (ADRB1, ADRB2), the molecular targets of befunolol, can alter the drug's binding affinity and subsequent cellular response. nih.govnih.gov Polymorphisms in these receptors have been linked to variable intraocular pressure-lowering effects of beta-blockers like timolol. nih.gov

Metabolizing Enzyme Variants: Many beta-blockers are metabolized by the cytochrome P450 enzyme system, particularly CYP2D6. mdpi.commdpi.com The gene for CYP2D6 is highly polymorphic, leading to different metabolic phenotypes, from poor to ultrarapid metabolizers. researchgate.net Identifying a patient's CYP2D6 genotype could help predict their systemic exposure to topically administered this compound, thereby personalizing therapy to optimize efficacy. mdpi.commdpi.com

The table below summarizes key genes and polymorphisms that have been shown to affect the response to beta-blocker therapy and are considered relevant for future this compound research.

| Gene | Polymorphism | Potential Clinical Implication for Beta-Blocker Therapy | Reference |

| ADRB1 | Arg389Gly | Associated with differential blood pressure and heart rate responses to metoprolol (B1676517). The Arg389 variant is linked to a greater response. | nih.gov |

| ADRB2 | Arg16Gly, Gln27Glu | Linked to variability in the intraocular pressure-lowering response to topical beta-blockers. nih.gov | nih.gov |

| CYP2D6 | Various (leading to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes) | Affects the systemic concentration of beta-blockers like metoprolol and timolol, influencing the drug's kinetics. Poor metabolizers may have higher plasma concentrations. | mdpi.commdpi.com |

Investigating these and other genetic markers in relation to this compound treatment could pave the way for genotype-guided therapy, improving outcomes for patients with glaucoma and ocular hypertension. mednexus.org

Drug Repurposing Initiatives and Novel Therapeutic Indications

Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs, offers an efficient alternative to traditional drug development. crsp.dzmdpi.com In recent years, computational or in silico methods, such as virtual screening and molecular docking, have accelerated these efforts. crsp.dz this compound has been identified as a candidate in such studies for potential new applications beyond its established use in ophthalmology.

Potential as an Anti-diabetic Agent An in silico study investigated befunolol as a potential inhibitor of glycogen (B147801) phosphorylase (GP), a key enzyme involved in glucose homeostasis. semanticscholar.org The dysregulation of GP contributes to hyperglycemia in type 2 diabetes. The study used molecular docking to predict the binding affinity of befunolol to the active site of human liver glycogen phosphorylase. The results indicated that befunolol exhibited a strong binding affinity, suggesting it could be a potential inhibitor of this enzyme and a candidate for further preclinical studies as an anti-diabetic compound. semanticscholar.org

The table below details the key findings from this computational study.

| Parameter | Befunolol | N-acetyl-beta-D-glucopyranosyl amine (Reference Inhibitor) | Reference |

| Target Enzyme | Glycogen Phosphorylase a (GPa) | Glycogen Phosphorylase a (GPa) | semanticscholar.org |

| Binding Affinity | -8.83 kcal/mol | -6.20 kcal/mol | semanticscholar.org |

| Predicted Drug Score | 0.95 | 0.30 | semanticscholar.org |

Potential as an Anti-cancer Agent Beta-blockers as a class have been increasingly investigated for their potential role in oncology. crsp.dz Adrenergic signaling pathways are known to play a role in tumor progression, angiogenesis, and metastasis. crsp.dz A computational study that employed virtual screening and molecular docking evaluated a library of beta-blockers, including befunolol, for their potential as anti-cancer agents. crsp.dz While specific binding data for befunolol was not singled out in the publication, its inclusion in the library of investigated compounds marks it as a molecule of interest for future experimental validation in oncology research. crsp.dz

Advanced In Vitro and In Vivo Preclinical Models for this compound Research

The evaluation of new formulations and the exploration of novel therapeutic activities for this compound rely on the use of advanced preclinical models. These models aim to better simulate human physiology and disease states, thereby improving the predictive power of preclinical research.

In Vitro and Ex Vivo Models A significant challenge in developing ocular drugs is accurately predicting their permeation through the cornea. To address this, researchers have utilized sophisticated ex vivo and in vitro models. For this compound, studies have been conducted using:

Porcine Cornea Models: Isolated pig corneas have been used to test the effects of this compound, particularly in relation to corneal opacity. nih.gov Furthermore, a porcine organotypic cornea construct has been specifically used for permeation studies of this compound formulations, providing a more complex tissue environment than simple cell cultures. wikipedia.orgsld.cu

Human Cornea Equivalents: Moving closer to human physiology, a bioengineered human organotypic cornea equivalent has been developed and used to evaluate the transcorneal permeation of this compound. permegear.com This three-dimensional tissue construct, containing multiple human corneal cell types, offers a valuable tool for assessing drug absorption and serves as an alternative to animal testing. permegear.com

In Silico Models Computational models are at the forefront of modern drug discovery and repurposing. As detailed in the previous section, in silico techniques have been instrumental in identifying potential new therapeutic roles for this compound. These methods include:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It was used to screen befunolol against targets like glycogen phosphorylase and proteins implicated in cancer, predicting strong binding affinities. crsp.dzsemanticscholar.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the physical movements of atoms and molecules in the protein-ligand complex over time. This provides insights into the stability of the interaction, as was done to validate the stable binding of befunolol to glycogen phosphorylase. semanticscholar.org

These advanced models are crucial for accelerating research, reducing reliance on animal testing, and providing deeper mechanistic insights into the action and potential of this compound.

Q & A